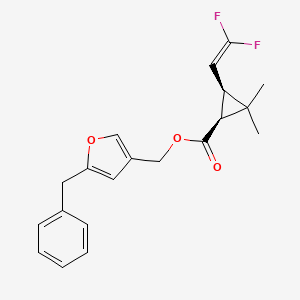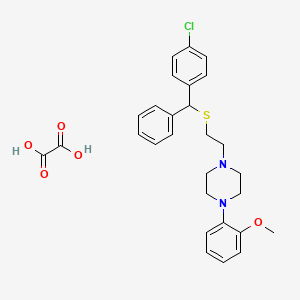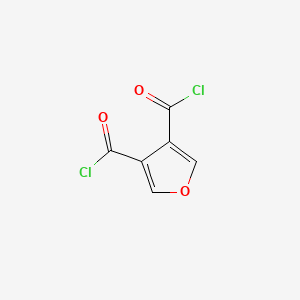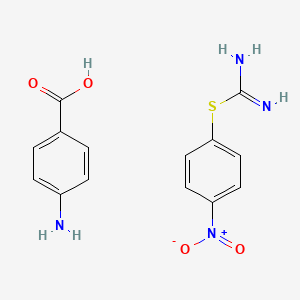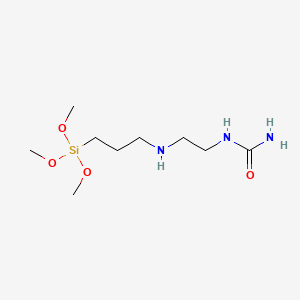
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- is a chemical compound with the molecular formula C9H23N3O4Si. This compound is characterized by the presence of silicon, oxygen, and nitrogen atoms within its structure, making it a unique organosilicon compound. It has various applications in scientific research and industry due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- typically involves the reaction of appropriate silicon-containing precursors with nitrogen and oxygen-containing reagents. One common method involves the use of silanes and amines under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the compound with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silicon-containing compounds, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mécanisme D'action
The mechanism of action of 2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,10-Bis(hydroxymethyl)-3,3-dimethoxy-2-oxa-7,10-diaza-3-silaundecan-11-ol: A similar compound with hydroxymethyl groups instead of amide groups.
2,5-Bis(hydroxymethyl)-9,9-dimethoxy-10-oxa-2,5-diaza-9-silaundecan-1-ol: Another related compound with different substitution patterns.
Uniqueness
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- is unique due to its specific combination of silicon, oxygen, and nitrogen atoms, as well as its distinct functional groups.
Propriétés
Numéro CAS |
23779-33-1 |
|---|---|
Formule moléculaire |
C9H23N3O4Si |
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
2-(3-trimethoxysilylpropylamino)ethylurea |
InChI |
InChI=1S/C9H23N3O4Si/c1-14-17(15-2,16-3)8-4-5-11-6-7-12-9(10)13/h11H,4-8H2,1-3H3,(H3,10,12,13) |
Clé InChI |
QJPPPLJETZSLMG-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNCCNC(=O)N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


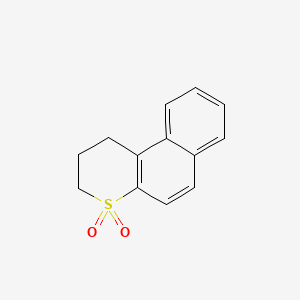
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
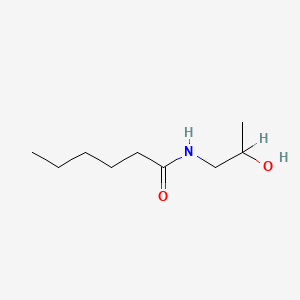
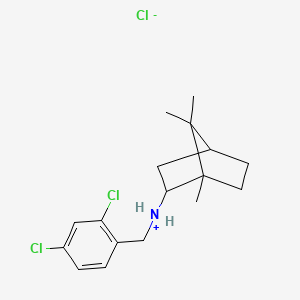
![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)


